5-Benzyloxygramine

Vue d'ensemble

Description

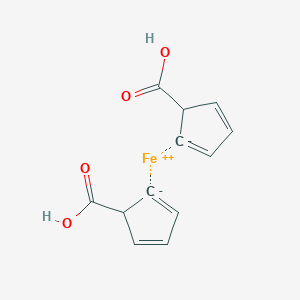

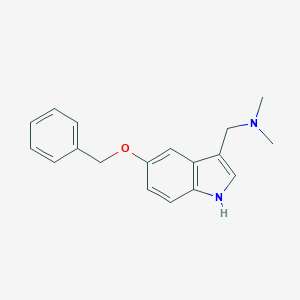

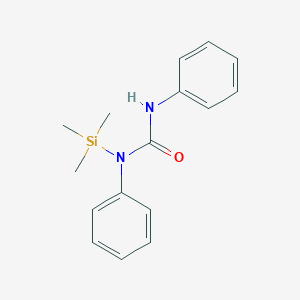

5-Benzyloxygramine: est un composé chimique de formule moléculaire C18H20N2O et de masse moléculaire 280,36 g/mol . Il est connu pour son rôle de stabilisateur du domaine N-terminal (N-NTD) des protéines de nucléocapside, présentant à la fois des activités antivirales et de stabilisation des protéines .

Applications De Recherche Scientifique

La 5-Benzyloxygramine a un large éventail d'applications dans la recherche scientifique :

Chimie : Elle est utilisée comme brique dans la synthèse de molécules plus complexes.

Biologie : Elle est utilisée pour étudier les interactions protéine-protéine et la stabilisation des protéines.

Médecine : Elle possède des propriétés antivirales potentielles et est étudiée pour son rôle dans la stabilisation des protéines virales.

Industrie : Elle est utilisée dans le développement de produits pharmaceutiques et autres composés bioactifs

5. Mécanisme d'action

La this compound exerce ses effets en stabilisant le domaine N-terminal (N-NTD) des protéines de nucléocapside par le biais d'interactions hydrophobes. Cette stabilisation conduit à une oligomérisation anormale de la protéine N, qui altère sa fonction. Le composé cible des poches hydrophobes spécifiques sur le N-NTD, ce qui entraîne la formation d'interactions protéine-protéine non natives .

Mécanisme D'action

Target of Action

5-Benzyloxygramine primarily targets the N-terminal domain (N-NTD) of the nucleocapsid (N) protein in coronaviruses . The N protein plays a crucial role in the replication cycle of the virus, making it an attractive target for antiviral drugs .

Mode of Action

This compound acts as an orthosteric stabilizer of protein-protein interactions (PPIs) within the N protein . It stabilizes the N-NTD dimers through simultaneous hydrophobic interactions with both partners . This results in abnormal N protein oligomerization , which impairs the function of the N protein .

Biochemical Pathways

It is known that the compound disrupts the normal functioning of the n protein, which is essential for the replication of coronaviruses . By inducing non-native PPIs and causing abnormal oligomerization of the N protein, this compound potentially disrupts the viral replication process .

Result of Action

The primary result of this compound’s action is the disruption of the normal function of the N protein in coronaviruses . This is achieved by inducing non-native PPIs and causing abnormal oligomerization of the N protein . These changes impair the N protein’s function, potentially inhibiting the replication of the virus .

Analyse Biochimique

Biochemical Properties

5-Benzyloxygramine has been found to interact with the N-terminal domain (N-NTD) of the nucleocapsid (N) protein in coronaviruses . It stabilizes the N-NTD dimers through simultaneous hydrophobic interactions with both partners . This results in abnormal N protein oligomerization, which has been confirmed in cellular studies .

Cellular Effects

In cellular contexts, this compound has been shown to induce non-native protein-protein interactions (PPIs) that impair N protein function .

Molecular Mechanism

The molecular mechanism of this compound involves its positioning in the dimeric N-NTD via hydrophobic contacts . It has a reversed orientation in SARS-CoV-2 N-NTD compared to the interfaces in MERS-CoV N-NTD . Despite the differences in sequence, this compound can accommodate a hydrophobic pocket in N-NTD to mediate a non-native PPI .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La 5-Benzyloxygramine peut être synthétisée par la méthode de synthèse de l'indole de Fischer. Le processus implique la réaction du 5-benzyloxyindole-3-carboxaldéhyde avec la diméthylamine et le formaldéhyde . Les conditions réactionnelles impliquent généralement l'utilisation d'un solvant tel que l'éthanol et d'un catalyseur tel que l'acide chlorhydrique. Le produit est ensuite purifié par recristallisation.

Méthodes de production industrielle : Dans les environnements industriels, la synthèse de la this compound peut impliquer l'utilisation de réacteurs automatisés et de systèmes à flux continu pour assurer une qualité et un rendement constants. Les conditions réactionnelles sont optimisées pour minimiser la formation de sous-produits et maximiser le rendement du composé souhaité .

Analyse Des Réactions Chimiques

Types de réactions : La 5-Benzyloxygramine subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former des oxydes correspondants.

Réduction : Elle peut être réduite pour former de la 5-hydroxygramine.

Substitution : Elle peut subir des réactions de substitution où le groupe benzyloxy est remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.

Substitution : Des réactifs comme les halogènes ou les agents alkylants sont utilisés en conditions acides ou basiques.

Principaux produits :

Oxydation : Formation d'oxydes.

Réduction : Formation de 5-hydroxygramine.

Substitution : Formation de divers dérivés substitués en fonction des réactifs utilisés.

Comparaison Avec Des Composés Similaires

Composés similaires :

- 5-Hydroxygramine

- 5-Méthoxygramine

- 5-Ethoxygramine

Comparaison : La 5-Benzyloxygramine est unique en sa capacité à stabiliser le N-NTD des protéines de nucléocapside, une propriété non partagée par ses composés similaires. Alors que la 5-Hydroxygramine et la 5-Méthoxygramine présentent également certaines activités biologiques, elles n'ont pas les mêmes effets de stabilisation des protéines que la this compound .

Propriétés

IUPAC Name |

N,N-dimethyl-1-(5-phenylmethoxy-1H-indol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c1-20(2)12-15-11-19-18-9-8-16(10-17(15)18)21-13-14-6-4-3-5-7-14/h3-11,19H,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTVAILTNPOQJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40162974 | |

| Record name | 5-Benzyloxygramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1453-97-0 | |

| Record name | N,N-Dimethyl-5-(phenylmethoxy)-1H-indole-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1453-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Benzyloxygramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001453970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1453-97-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Benzyloxygramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-benzyloxy-N,N-dimethylamino-3-methylindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-BENZYLOXYGRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L6Y39XT2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of 5-benzyloxygramine?

A1: this compound acts as an antagonist of 5-hydroxytryptamine (5-HT), also known as serotonin. [, , ] It binds to specific 5-HT receptors, denoted as "D-receptors", primarily found in smooth muscle tissue. [, ] This binding prevents 5-HT from exerting its effects, leading to the observed antagonistic activity. [, , ]

Q2: How does the structure of this compound relate to its activity as a 5-HT antagonist?

A2: Studies comparing various 5-HT analogs, including this compound, have revealed that subtle structural modifications can significantly impact their activity. [, ] For instance, replacing the benzyloxy group with a methoxy group or altering the side chain length can diminish antagonist activity on both rat uterus and fundus strip preparations. [, ] This highlights the importance of the specific chemical structure of this compound for its interaction with 5-HT receptors.

Q3: Beyond its role as a 5-HT antagonist, does this compound exhibit any other notable activities?

A3: Recent research has uncovered a novel mechanism of action for this compound in the context of antiviral drug development. [] It can stabilize a non-native protein-protein interaction interface within the nucleocapsid protein (N-NTD) of the MERS-CoV virus. [] This stabilization leads to abnormal oligomerization of the N protein, potentially disrupting viral assembly and replication. []

Q4: What experimental techniques have been used to study the interactions of this compound with its targets?

A4: Various experimental approaches have been employed to understand the interactions of this compound. These include:

- Isolated Tissue Studies: The use of isolated rat uterus and fundus strip preparations allowed researchers to investigate the antagonist activity of this compound against 5-HT. [, ]

- X-ray Crystallography: This technique provided detailed structural information about the interaction between this compound and the MERS-CoV N-NTD, highlighting its role in stabilizing a non-native protein-protein interaction. [, ]

- Small-Angle X-ray Scattering (SAXS): SAXS experiments further supported the findings from X-ray crystallography, confirming the impact of this compound on N-NTD oligomerization. []

Q5: What are the potential implications of the newly discovered antiviral activity of this compound?

A5: The ability of this compound to disrupt the MERS-CoV N protein through a novel mechanism holds promise for antiviral drug development. [] Targeting non-native protein-protein interactions represents a unique approach that could lead to the identification of new antiviral agents against coronaviruses. Further research is needed to explore the therapeutic potential and safety profile of this compound and its derivatives in the context of viral infections.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one](/img/structure/B72627.png)